ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, an ethyl ester group, and a phenoxybenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxybenzamido Group: This step involves the reaction of the benzofuran derivative with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives and phenoxybenzamido compounds. Similar compounds include:
Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate: Shares a similar structure but with a thiophene ring instead of a benzofuran ring.
3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide: Similar structure but with a carboxamide group instead of an ester group.
Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains a tetrahydrobenzo[b]thiophene ring instead of a benzofuran ring.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
Ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
This compound is characterized by the presence of both an amide and an ester functional group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.
- Cellular Pathways Modulation : It may modulate various signaling pathways by binding to receptors or proteins that play a role in cellular processes such as apoptosis and inflammation.
Antitumor Activity
Several studies have indicated that this compound exhibits antitumor properties . For instance:
- In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The inhibition is believed to be mediated through apoptotic pathways.
Antibacterial Properties
The compound also shows promise as an antibacterial agent . Preliminary investigations have revealed:
- Broad-Spectrum Activity : this compound has been tested against several bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate | Structure | Antitumor, antibacterial |
Benzofuran derivatives | Varies | Antimicrobial, anti-inflammatory |
This compound stands out due to its specific substitution pattern, which enhances its biological activity compared to other benzofuran derivatives.
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity and PARP cleavage.
Case Study 2: Antibacterial Testing
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains.
Properties
IUPAC Name |
ethyl 3-[(4-phenoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-2-28-24(27)22-21(19-10-6-7-11-20(19)30-22)25-23(26)16-12-14-18(15-13-16)29-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDNSMWVTJNGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.